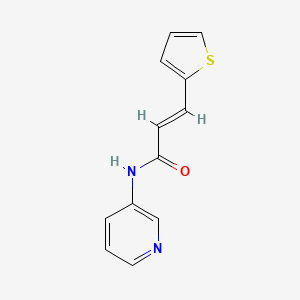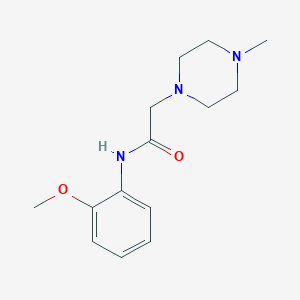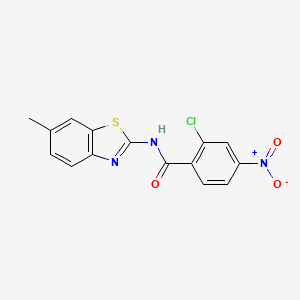
2-(4-hydroxyphenyl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-hydroxyphenyl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione, also known as HPI, is a chemical compound that has been studied for its potential applications in various fields of science. This compound is a derivative of isoindole-1,3(2H)-dione and has a hydroxyphenyl and two methoxy groups attached to it. HPI has been found to have various biochemical and physiological effects, making it a promising compound for scientific research.
Mécanisme D'action
The mechanism of action of 2-(4-hydroxyphenyl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione is not fully understood. However, studies have shown that 2-(4-hydroxyphenyl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione can interact with various cellular targets, including DNA and proteins, leading to its anti-tumor and antifungal effects.
Biochemical and Physiological Effects:
2-(4-hydroxyphenyl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione has been found to have various biochemical and physiological effects. Studies have shown that 2-(4-hydroxyphenyl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione can induce apoptosis in cancer cells by activating the caspase pathway. 2-(4-hydroxyphenyl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione has also been found to inhibit the growth of fungi by disrupting the cell membrane.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-hydroxyphenyl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione has several advantages for lab experiments. It is a stable compound that can be easily synthesized in the lab. 2-(4-hydroxyphenyl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione also has a relatively low toxicity profile, making it safe for use in lab experiments. However, one of the limitations of 2-(4-hydroxyphenyl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione is its poor solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research involving 2-(4-hydroxyphenyl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione. One area of research is to further investigate the mechanism of action of 2-(4-hydroxyphenyl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione and its interaction with cellular targets. Another area of research is to explore the potential use of 2-(4-hydroxyphenyl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione in combination with other anti-cancer drugs to enhance its efficacy. Additionally, studies can be conducted to investigate the potential use of 2-(4-hydroxyphenyl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione in other fields, such as agriculture and environmental science.
Conclusion:
In conclusion, 2-(4-hydroxyphenyl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione is a promising compound for scientific research due to its potential applications in various fields. Its anti-tumor and antifungal properties make it a promising candidate for cancer treatment and other medical applications. Further research is needed to fully understand the mechanism of action of 2-(4-hydroxyphenyl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione and its potential uses in other fields.
Méthodes De Synthèse
The synthesis of 2-(4-hydroxyphenyl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione can be achieved through a multi-step process involving the reaction of 4-hydroxybenzaldehyde with 4,5-dimethoxyphthalic anhydride in the presence of a Lewis acid catalyst. The resulting product is then subjected to a reduction reaction using sodium borohydride to yield 2-(4-hydroxyphenyl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione.
Applications De Recherche Scientifique
2-(4-hydroxyphenyl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione has been the subject of several scientific studies due to its potential applications in various fields. One of the major areas of research involving 2-(4-hydroxyphenyl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione is in the field of cancer treatment. Studies have shown that 2-(4-hydroxyphenyl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione has anti-tumor properties and can induce apoptosis in cancer cells. 2-(4-hydroxyphenyl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione has also been studied for its potential use as an antifungal agent.
Propriétés
IUPAC Name |
2-(4-hydroxyphenyl)-4,5-dimethoxyisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO5/c1-21-12-8-7-11-13(14(12)22-2)16(20)17(15(11)19)9-3-5-10(18)6-4-9/h3-8,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWHOPJUZYTUPEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=O)N(C2=O)C3=CC=C(C=C3)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
41.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24798165 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(4-Hydroxyphenyl)-4,5-dimethoxyisoindoline-1,3-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(4-chlorophenoxy)methyl]-5-(methylamino)-1,3-oxazole-4-carbonitrile](/img/structure/B5802195.png)
![methyl 2-chloro-5-[(2-chlorobenzoyl)amino]benzoate](/img/structure/B5802216.png)
![7-[(4-vinylbenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5802223.png)
![N'-[2-(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-1-methylethylidene]-2-(2,4,6-trichlorophenoxy)acetohydrazide](/img/structure/B5802227.png)


![N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-4-fluorobenzamide](/img/structure/B5802245.png)



![4-chloro-N-[(2,4-dichlorobenzoyl)oxy]benzamide](/img/structure/B5802277.png)